BenchChemオンラインストアへようこそ!

4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Regioselective bromination Process chemistry Kinase inhibitor intermediate

4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-Chloro-3-nitro-7-azaindole) is a highly functionalized heterocyclic building block within the pyrrolo[2,3-b]pyridine family. It is primarily characterized as a key intermediate in the synthesis of complex kinase inhibitors, most notably the Chk1 inhibitor GDC-0575.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 918519-53-6
Cat. No. B1371904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
CAS918519-53-6
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Cl)C(=CN2)[N+](=O)[O-]
InChIInChI=1S/C7H4ClN3O2/c8-4-1-2-9-7-6(4)5(3-10-7)11(12)13/h1-3H,(H,9,10)
InChIKeyKCCXAUDAHDKANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 918519-53-6) Procurement Guide for Regioselective Synthesis


4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-Chloro-3-nitro-7-azaindole) is a highly functionalized heterocyclic building block within the pyrrolo[2,3-b]pyridine family. It is primarily characterized as a key intermediate in the synthesis of complex kinase inhibitors, most notably the Chk1 inhibitor GDC-0575 [1]. The compound features a unique 4-chloro-3-nitro substitution pattern on the 7-azaindole core, which is critical for directing subsequent highly regioselective functionalization, setting it apart from simpler analogs.

Why 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Generic 7-Azaindoles


The substitution pattern of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is not arbitrary; it is a critical control element for downstream reactivity. The strong electron-withdrawing effect of the 3-nitro group, combined with the 4-chloro substituent, deactivates specific positions and activates the 5-position for highly regioselective electrophilic bromination [1]. Generic or differently substituted 7-azaindoles lack this precise electronic control, leading to the formation of regioisomeric mixtures that lower yield, complicate purification, and ultimately compromise the quality and cost-efficiency of advanced pharmaceutical intermediates. This makes direct substitution of the compound with a simpler analog a high-risk procurement decision in the context of validated synthetic routes.

Quantitative Differentiation of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: Evidence for Regioselective Synthesis


Regioselective Bromination Control: 4-Cl-3-NO2 vs. Unsubstituted 7-Azaindole

The synthesis of Chk1 inhibitor GDC-0575 relies on the highly regioselective bromination of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine at the 5-position. This intrinsic reactivity, conferred by the specific substitution pattern, enables the practical-scale preparation of the 5-bromo derivative while suppressing the formation of other regioisomers. A subsequent publication demonstrated the production of this key intermediate on a multi-kilogram scale, a feat unattainable with the unsubstituted 7-azaindole starting material due to a lack of directing groups, which would produce a mixture of brominated products. [1][2]

Regioselective bromination Process chemistry Kinase inhibitor intermediate

Process Scalability and Purity: Target Compound vs. Theoretical Alternatives

The validated Genentech process for the Chk1 inhibitor GDC-0575 specifically starts with 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, which is derived from the target compound. The robustness of this route is evidenced by its demonstration on a 10 kg scale, producing the final Active Pharmaceutical Ingredient (API) in 30% overall yield and >99.8% HPLC purity. [1] In contrast, alternative routes that might bypass this specific intermediate would require a de novo process development and validation effort, carrying significant risk of process impurities and regulatory non-compliance.

Scalable synthesis Purity analysis GMP intermediate

Isolation and Purification Advantage: Direct Crystallization

An operational advantage of the synthetic route involving the target compound is the ability to isolate each intermediate, including the downstream 5-bromo derivative, via direct crystallization from the reaction mixture. [1] This avoids liquid-liquid extractions or distillation steps, simplifying the workup. In contrast, reactions with less regioselective intermediates often produce complex mixtures that require chromatographic purification, which is impractical and cost-prohibitive on a manufacturing scale.

Purification technology Crystallization Operational simplicity

High-Value Application Scenarios for 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine


Process Development and Scale-up of Chk1 Kinase Inhibitors

This compound is the critical starting point for the manufacturing process of the clinical Chk1 inhibitor GDC-0575. Its unique reactivity profile enables a regioselective, scalable, and high-yielding route that has been demonstrated at a 10 kg scale for the API, achieving >99.8% purity. For any organization developing similar 3,4,5-substituted-7-azaindole kinase inhibitors, procuring this specific intermediate is the first step in replicating a robust, validated, and regulation-ready manufacturing process. [1]

Synthesis of a Library of 3,4,5-Trisubstituted-7-Azaindoles for SAR Studies

The 5-bromo derivative of this compound serves as a versatile building block for structure-activity relationship (SAR) studies. The bromine atom is a synthetic handle for various cross-coupling reactions, allowing medicinal chemists to introduce diverse substituents at the 5-position while the 4-chloro and 3-nitro groups can be further modified. This makes the compound the gateway to a library of highly functionalized kinase inhibitor candidates, which would be difficult to access efficiently from a non-substituted scaffold. [1]

Manufacturing of Multi-Kilogram Batches of Advanced Pharmaceutical Intermediates

The synthetic route featuring this compound is designed for industrial-scale production. The operational simplicity—primarily involving direct crystallization for product isolation and avoiding chromatography—makes the process highly cost-effective for producing multi-kilogram batches. Procuring this specific compound ensures compatibility with a process that meets the manufacturing demands for clinical trial material and potential commercial supply. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.